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Compound of Interest

Compound Name: Indium nitride
CAS No.: 25617-98-5
Cat. No.: B1203082

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

qguestions (FAQs) for researchers, scientists, and drug development professionals working with
Indium Aluminum Nitride (InAIN) alloys. The focus is on addressing the common challenge of
phase separation during epitaxial growth.

Troubleshooting Guide
This guide addresses specific issues that may arise during your INAIN growth experiments.

Problem: My InAIN film shows significant compositional inhomogeneity and a rough surface
morphology.

Possible Cause: This is a classic sign of phase separation, which can be driven by
thermodynamic instability, lattice mismatch strain, or non-optimal growth kinetics.

Suggested Solutions:
o Optimize Growth Temperature:

o For Molecular Beam Epitaxy (MBE): Phase separation can be exacerbated at higher
growth temperatures. However, temperatures that are too low can lead to poor crystal
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quality. A growth temperature approximately 50°C above the onset of indium evaporation
(around 650°C) can help achieve a smooth surface and eliminate compositional
inhomogeneity.[1] For N-polarity GaN templates, AllnN alloys without apparent phase
separation have been grown at 550°C.[2]

o For Metal-Organic Chemical Vapor Deposition (MOCVD): Higher growth temperatures
generally reduce indium incorporation.[3][4][5] This can be a strategy to avoid indium-rich
clusters if a lower indium content is acceptable. For lattice-matched Alo.s3lno.17N, a growth
temperature of 875°C has been shown to yield a low surface roughness.[6]

e Adjust V/lll Ratio:

o The ratio of Group V (ammonia) to Group Il (trimethylindium and trimethylaluminum)
precursors is critical. In MOCVD, an optimal V/III ratio can enhance lateral growth and
lead to a smoother surface morphology. For instance, a V/IlI ratio in the range of 4600—
6200 has been found to produce a root mean square (RMS) roughness of 0.37 nm.[6]
Increasing the V/III ratio can improve crystalline orientation up to a certain point, beyond
which parasitic gas-phase reactions may degrade the surface.[6][7]

e Manage Strain:

o Lattice mismatch between the InAIN film and the underlying substrate (e.g., GaN) can be a
driving force for phase separation. Growing InAIN nearly lattice-matched to GaN (with an
indium content of approximately 17-18%) can significantly improve compositional
uniformity. Elastic strain can suppress spinodal decomposition.[8][9][10]

e Control Precursor Flow:

o In MOCVD, introducing a trimethylindium (TMI) pre-flow before the main InAIN growth can
create an indium-rich surface that acts as a surfactant, improving surface morphology.[6]
However, be aware that this may lead to unintentional gallium incorporation from the GaN
layer into the initial InAIN layer.[6]

Frequently Asked Questions (FAQSs)

Q1: What is phase separation in InAIN alloys and why is it a problem?
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Al: Phase separation in InAIN is the spontaneous decomposition of the alloy into regions with
different indium and aluminum concentrations, such as indium-rich and aluminum-rich domains.
This phenomenon is problematic because it leads to compositional inhomogeneity, increased
surface roughness, and the formation of microstructures like columnar domains or honeycomb-
like structures.[11] These defects can degrade the electrical and optical properties of the
material, negatively impacting device performance.

Q2: How can | detect phase separation in my InAIN films?
A2: Several characterization techniques can be used to identify phase separation:

e Transmission Electron Microscopy (TEM): Provides direct visualization of microstructures,
such as compositional modulations and columnar domains.

o High-Resolution X-ray Diffraction (HRXRD): Can reveal peak broadening or the presence of
multiple peaks, indicating variations in the lattice parameter due to compositional
inhomogeneity.

¢ Atomic Force Microscopy (AFM): Measures surface topography and can quantify surface
roughness, which often increases with phase separation.

e Cathodoluminescence (CL) or Photoluminescence (PL): Spatially resolved luminescence
measurements can show variations in emission wavelength corresponding to different
bandgaps in indium-rich and aluminum-rich regions.

Q3: What is the effect of growth pressure on phase separation in MOCVD?

A3: In MOCVD, higher growth pressures can lead to more significant parasitic reactions in the
gas phase between the metal-organic precursors (like TMA) and ammonia.[12] These parasitic
reactions can deplete the precursors available for growth on the surface and can lead to the
formation of particles that degrade film quality. A higher total gas flow rate can help suppress
these parasitic reactions, even at atmospheric pressure.[6]

Q4: Can using an interlayer help in reducing phase separation?

A4: Yes, using an interlayer, such as a thin AIN layer between the GaN buffer and the InAIN
film, is a common practice. This interlayer can help manage the strain and provide a better
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template for the subsequent INAIN growth, which can indirectly help in suppressing phase
separation and improving the overall structural quality.

Q5: For MBE growth, what are the key considerations to avoid phase separation?

A5: In plasma-assisted MBE (PAMBE), a key consideration is the growth temperature. Due to
the weak In-N bond, indium incorporation is sensitive to temperature. Growing at a temperature
that is too high will lead to indium desorption and compositional control issues. A growth
temperature around 50°C above the onset of indium evaporation is often a good starting point.
[1] Additionally, maintaining N-rich growth conditions is crucial, although this can sometimes
promote lateral compositional inhomogeneity at lower temperatures.[1]

Quantitative Data Summary

The following tables summarize the impact of key growth parameters on InAIN properties.

Table 1: Effect of MOCVD Growth Parameters on INAIN Surface Roughness

Growth RMS

Temperature VI/IIl Ratio In/Al Ratio Roughness Reference

(°C) (hm)

875 4600 - 6200 23-34 0.37 [6]
Degraded

875 9440 - [6]
Morphology
0.28 (with TMI

875 - - [6]
pre-flow)

Table 2: Influence of Growth Temperature on Indium Incorporation
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Growth Indium
Growth . .
Temperature Content (x in Observations Reference
Method
(OC) |nxA|1—xN)
Decreases with
] ] Growth rate also
GSMBE 590 - 660 increasing [2]
decreases
temperature
) Approaches
Reduces with )
_ _ lattice-match to
MOVPE - increasing ) [3]
GaN at higher
temperature
temperatures
) Attributed to
Decreases with
) ) thermally
PA-MBE 565 - 635 increasing [4]
enhanced In-N
temperature _ o
bond dissociation
) ) Composition can
Varies with
MOVPE - be controlled by [5]
temperature

temperature

Experimental Protocols

Protocol 1: MOCVD Growth of Lattice-Matched InAIN with Reduced Phase Separation

Substrate Preparation: Start with a GaN/sapphire template.

Reactor Conditions:

o Set the reactor pressure to atmospheric pressure.

o Use a high total gas flow rate (e.g., 72 slm) to minimize parasitic reactions.[6]

Growth Temperature: Ramp up to and stabilize the growth temperature at 875°C.[6]

TMI Pre-flow (Optional Surfactant Step): Introduce a flow of trimethylindium (TMI) for a short
period before introducing trimethylaluminum (TMA) to create an indium-rich surface.[6]
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¢ InAIN Growth:
o Introduce TMA, TMI, and ammonia (NHs) into the reactor.
o Maintain a V/III ratio in the optimal range of 4600-6200.[6]

o Adjust the TMI and TMA flow rates to achieve an In/Al precursor ratio that targets an
indium composition of ~17% for lattice matching to GaN.

o Cool-down: After the desired thickness is achieved, terminate the precursor flows and cool
down the reactor under a nitrogen or ammonia ambient.

o Characterization: Analyze the resulting film using AFM for surface morphology, HRXRD for
composition and crystalline quality, and TEM for microstructural analysis.

Protocol 2: PAMBE Growth of InAIN with Improved Compositional Homogeneity
o Substrate Preparation: Use a GaN template on a suitable substrate.
e Growth Environment: Ensure ultra-high vacuum conditions (base pressure < 1x1071° Torr).
o Growth Temperature:
o Determine the indium evaporation onset temperature for your system.

o Set the growth temperature to approximately 50°C above this onset temperature (e.g.,
650°C) to ensure sufficient adatom mobility while minimizing indium desorption.[1]

o Alternatively, for N-polarity templates, a lower temperature of around 550°C may be
optimal to suppress phase separation.[2]

e Source Fluxes:
o Provide a stable flux of indium and aluminum from effusion cells.
o Supply active nitrogen from an RF plasma source.

o Maintain N-rich conditions (Group V to Group 1l flux ratio > 1).
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e Growth Initiation and Monitoring:
o Open the shutters for In, Al, and N to commence growth.

o Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED)
to ensure a 2D growth mode.

o Termination and Cool-down: Close the source shutters upon reaching the desired film
thickness and cool the sample under vacuum.

o Characterization: Perform post-growth analysis using techniques such as TEM, HRXRD, and
AFM to confirm the absence of phase separation and to assess the material quality.

Visualizations
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Caption: Troubleshooting workflow for addressing phase separation in MOCVD-grown InAIN.
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Caption: Key relationships between growth parameters and phase separation in InAIN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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